tert-Butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

Description

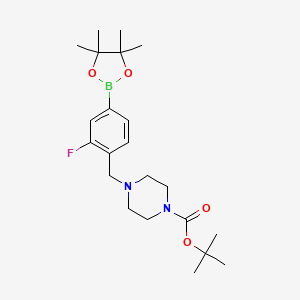

tert-Butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate is a boronate ester-containing piperazine derivative. Its structure features:

- A tert-butyl carbamate group protecting the piperazine nitrogen.

- A benzyl linker substituted with a fluoro group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BFN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-8-9-17(14-18(16)24)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTCPHGSZFBDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate typically involves multiple steps:

Boronic Acid Derivative Formation: : The boronic acid derivative is often synthesized through a reaction involving a Grignard reagent and a boronic ester.

Piperazine Formation: : The piperazine ring is constructed through a cyclization reaction, often involving the reaction of a diamine with a suitable carbonyl compound.

Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-pressure conditions, and specialized catalysts to improve the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The fluorine atom can be oxidized under certain conditions.

Reduction: : The boronic acid derivative can be reduced to form boronic esters or boranes.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Fluorinated derivatives or carboxylic acids.

Reduction: : Boronic esters or boranes.

Substitution: : Substituted piperazines or other nitrogen-containing heterocycles.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties:

Chemistry: : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: : It is used in the study of enzyme inhibitors and as a probe in biological assays.

Industry: : It is used in the production of advanced materials and in catalysis.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Compound 1 : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

- Key Difference : Lacks the 2-fluoro substituent on the benzyl ring.

Compound 2 : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

- Key Difference : Boronate ester at the 3-position of the benzyl ring.

- Impact : Altered steric and electronic properties may affect cross-coupling efficiency in Suzuki reactions .

Compound 3 : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate

Variations in Core Structure

Compound 4 : tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate

- Impact : Reduced molecular flexibility may limit its utility in forming spatially complex biaryl structures .

Compound 5 : tert-Butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate

- Key Difference : Boronate ester linked via a carbamoyl group instead of a benzyl group.

Structural Similarity Scores

Using cheminformatics databases (e.g., PubChem), similarity scores for analogs relative to the target compound range from 0.65–0.66 , indicating moderate structural overlap. Key differences include:

Comparative Data Table

Research Findings

Reactivity in Cross-Coupling Reactions

- The 2-fluoro substituent in the target compound may slow reaction rates in Suzuki-Miyaura couplings due to electron-withdrawing effects, compared to non-fluorinated analogs like Compound 1 .

Q & A

Q. Q1: What are the standard synthetic routes for preparing tert-butyl piperazine derivatives with boronate ester functionalities?

A: The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example:

- Step 1: React a piperazine precursor (e.g., tert-butyl piperazine-1-carboxylate) with a boronate-containing aryl halide under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like 1,4-dioxane or THF. Use K₂CO₃ as a base and reflux for 4–12 hours to achieve yields of 78–88% .

- Step 2: Purify via silica gel chromatography (hexane:EtOAc gradients) and validate using LCMS and NMR. Key spectral markers include a singlet for tert-butyl protons (~1.4 ppm in NMR) and a boron-ester peak at ~30 ppm in NMR .

Q. Q2: How is the boronate ester group in this compound utilized in cross-coupling reactions?

A: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura couplings with aryl halides.

Q. Q3: What spectroscopic techniques are critical for characterizing this compound?

A:

- NMR: Identify tert-butyl protons (1.4 ppm), aromatic protons (6.8–7.5 ppm), and piperazine CH₂ groups (3.2–3.8 ppm).

- NMR: Confirm boronate ester carbons (84–85 ppm) and carbonyl groups (155–160 ppm).

- MS (ESI): Look for [M+H]+ peaks and fragmentation patterns (e.g., loss of tert-butyl group: m/z ~214) .

Advanced Research Questions

Q. Q4: How can reaction yields be optimized for derivatives of this compound in multi-step syntheses?

A: Key factors include:

- Temperature Control: Higher yields (88%) are achieved at 110°C compared to room temperature (60%) for nucleophilic substitutions .

- Solvent Selection: Use 1,4-dioxane over THF for better solubility of boronate intermediates.

- Purification: Employ gradient elution (hexane:EtOAc 8:1 → 4:1) to separate regioisomers .

Q. Q5: How do steric and electronic effects influence the reactivity of the boronate ester in cross-couplings?

A:

Q. Q6: What are the contradictions in reported synthetic protocols, and how can they be resolved?

A: Contradictions arise in:

- Reaction Time: Method A (2 hours) vs. Method B (5 minutes) for HCl-mediated deprotection. Resolution: Use Method B (shorter time) for acid-sensitive intermediates to avoid decomposition .

- Base Selection: K₂CO₃ vs. Cs₂CO₃. Cs₂CO₃ is preferred for moisture-sensitive reactions due to lower hygroscopicity .

Q. Q7: How can the stability of this compound under varying storage conditions be assessed?

A:

- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (typically >200°C).

- Hydrolytic Stability: Monitor by NMR in D₂O; boronate esters hydrolyze to boronic acids at pH <7 .

Methodological and Analytical Considerations

Q. Q8: What strategies are recommended for resolving low yields in piperazine-functionalization steps?

A:

Q. Q9: How can crystallographic data inform the design of derivatives with improved bioactivity?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.